Product packaging for 11-carbamoylundecanoic Acid(Cat. No.:)

11-carbamoylundecanoic Acid

Cat. No.: B8494466
M. Wt: 229.32 g/mol
InChI Key: RAFOGKOTRLOFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Carbamoylundecanoic Acid is a bifunctional organic compound featuring a carboxylic acid at one end of an 11-carbon chain and a carbamoyl group at the other. This structure makes it a valuable intermediate in organic synthesis and materials science research. Inspired by the applications of similar long-chain amino acids like 11-aminoundecanoic acid, a key monomer in the production of high-performance polyamides such as Nylon 11 , this compound offers a distinct chemical handle for polymerization and modification. The carbamoyl group presents a reactive site for further chemical transformations, enabling researchers to develop novel polymers, functionalized surfaces, or complex molecular architectures. In a research context, this compound can serve as a precursor for synthesizing a wide range of derivatives. Its amphiphilic nature, resulting from the polar functional groups and long aliphatic chain, also suggests potential in creating self-assembled structures for drug delivery systems or as a component in biocompatible materials . As a specialist supplier, we provide this compound to support innovation in chemical and materials research. This compound is supplied with high purity and detailed characterization data to ensure reproducible results in your experiments. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO3 B8494466 11-carbamoylundecanoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

12-amino-12-oxododecanoic acid

InChI

InChI=1S/C12H23NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H2,13,14)(H,15,16)

InChI Key

RAFOGKOTRLOFKP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 11 Carbamoylundecanoic Acid

Established Chemical Synthesis Routes

The synthesis of 11-carbamoylundecanoic acid has been approached through various chemical pathways, primarily focusing on rearrangement and cleavage reactions of larger cyclic precursors. These methods are crucial for accessing this long-chain carbamoyl (B1232498) acid, which serves as an intermediate in the production of valuable polymers like Nylon-11.

Synthesis via Beckmann Rearrangement of 12-Oxododecanoic Acid Oxime

A significant route to this compound involves the Beckmann rearrangement of 12-oxododecanoic acid oxime. google.comresearchgate.netebi.ac.uk This process is a key step in a multi-stage synthesis that ultimately yields 11-aminoundecanoic acid, the monomer for Nylon-11. google.comgoogleapis.com The starting material, 12-oxododecanoic acid oxime, can be derived from renewable resources like Vernonia oil. google.comebi.ac.uk The rearrangement effectively transforms the oxime into an amide, with a subsequent hydrolysis step yielding the desired carbamoyl acid. google.comresearchgate.net

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide. vedantu.comorganic-chemistry.org The mechanism is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which transforms it into a good leaving group (water). vedantu.commasterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is positioned anti-periplanar to the leaving group to the nitrogen atom, as the water molecule departs. vedantu.com This migration results in the formation of a nitrilium ion. A subsequent attack by a water molecule on the electrophilic carbon of this ion, followed by deprotonation and tautomerization, leads to the final N-substituted amide product. vedantu.com The reaction is known for its high efficiency and stereospecificity, particularly when performed on ketoximes. vedantu.com

The hydrolysis of the aldoxime acid to produce this compound is a critical step. google.comresearchgate.net Research has shown that nickel acetate (B1210297) tetrahydrate can be an effective catalyst for this hydrolysis. google.comresearchgate.netebi.ac.uk In this process, the aldoxime acid undergoes isomerization via the Beckmann rearrangement to form the amide, which is then hydrolyzed. google.comgoogleapis.com While strong acids like sulfuric acid are traditionally used to catalyze Beckmann rearrangements, various other catalytic systems have been explored to promote the reaction under milder conditions. vedantu.comorganic-chemistry.org These include the use of organocatalysts and different Lewis acids. organic-chemistry.orgresearchgate.net For instance, iron porphyrin systems have been found to catalyze the dehydration of aldoximes to nitriles, which represents a related transformation. acs.org The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired amide product.

Derivation from Cyclic-Hydroxyimino Ketones

An alternative synthesis of this compound involves the treatment of a cyclic-hydroxyimino ketone with concentrated sulfuric acid. google.comgoogleapis.com Specifically, 2-hydroxyiminocyclododecanone can undergo a Beckmann fission to produce ω-cyanocarboxylic acids or their derivatives. oup.com When 2-hydroxyiminocyclododecanone is treated with sulfuric acid, it can yield this compound. oup.com In one reported procedure, adding finely powdered 2-hydroxyiminocyclododecanone to cooled sulfuric acid and allowing the mixture to stand at room temperature resulted in a 96% yield of this compound after being poured into ice water. oup.com

Historical and Alternative Synthesis Methods (e.g., from 1,1'-Peroxydicyclohexylamine)

A historical method for producing amides involves the thermal decomposition of 1,1'-peroxydicyclohexylamine. google.comgoogleapis.com This process, conducted at temperatures below 450°C, yields decane-1,10-dicarbonimide, which is subsequently hydrolyzed to obtain the corresponding amide. google.comgoogleapis.com This method represents an alternative pathway to long-chain amides, though it may involve more energy-intensive conditions compared to some of the rearrangement-based syntheses.

Comparative Analysis of Reaction Conditions and Yield Optimization

The yield of this compound is highly dependent on the chosen synthetic route and the specific reaction conditions employed. For instance, in the synthesis from 12-oxododecanoic acid oxime using nickel acetate tetrahydrate as a catalyst, a yield of 48% has been reported. researchgate.netebi.ac.uk In contrast, the Beckmann fission of 2-hydroxyiminocyclododecanone in concentrated sulfuric acid has been shown to produce this compound in a significantly higher yield of 96%. oup.com

Table 1: Comparison of Synthetic Routes to this compound

Starting Material Reagents/Catalyst Product Yield (%) Reference(s)
12-Oxododecanoic Acid Oxime Nickel Acetate Tetrahydrate This compound 48 researchgate.net, ebi.ac.uk
2-Hydroxyiminocyclododecanone Concentrated Sulfuric Acid This compound 96 oup.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
12-Oxododecanoic Acid Oxime
11-Aminoundecanoic Acid
2-Hydroxyiminocyclododecanone
1,1'-Peroxydicyclohexylamine
Decane-1,10-dicarbonimide
Nickel Acetate Tetrahydrate
Sulfuric Acid
Nitrilium Ion

Bio-based and Sustainable Production Approaches

The increasing demand for sustainable chemical manufacturing has spurred research into producing polymer precursors from renewable resources, moving away from traditional petrochemical feedstocks. oil-gasportal.comrsc.org this compound is central to these efforts, particularly as an intermediate in the synthesis of 11-aminoundecanoic acid, the monomer for Nylon-11. google.comgoogleapis.com

Utilization of Renewable Feedstocks (e.g., Vernonia Oil, Castor Oil, Oleic Acid Derivatives)

The synthesis of this compound is achievable from several vegetable oils, which are considered excellent renewable raw materials for polymer production. researchgate.net

Vernonia Oil: The seed oil of Vernonia galamensis, a plant native to tropical and subtropical Africa, is a rich source of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid). google.com A key synthetic pathway transforms vernolic acid into 12-oxododecanoic acid oxime. google.comgoogle.com This oxime undergoes a Beckmann rearrangement, catalyzed by nickel acetate tetrahydrate, to yield this compound. google.comresearchgate.netjustia.com This route represents a significant advancement, providing a direct synthesis of a Nylon-11 precursor from a compound derived from the renewable feedstock, Vernonia oil. google.com A reported synthesis achieved a 48% yield for this step, with the product having a melting point of 129–131°C. researchgate.netebi.ac.uk

Castor Oil: Historically, castor oil is the primary feedstock for 11-aminoundecanoic acid. google.comgoogleapis.com The traditional process involves the pyrolysis of ricinoleic acid, the main component of castor oil, at high temperatures (450–500°C) to produce undecylenic acid, which is then converted through multiple steps to the final amino acid. google.comresearchgate.netresearchgate.net More recent and divergent processes also utilize castor oil derivatives to produce 11-aminoundecanoic acid, where this compound can be a crucial intermediate, thus avoiding the energy-intensive pyrolysis step. researchgate.net

Oleic Acid Derivatives: Oleic acid, an abundant C18 fatty acid, can be a starting material for various polyamide precursors. researchgate.netrsc.org Processes such as ozonolysis can cleave the double bond in oleic acid to produce shorter-chain dicarboxylic acids and other functionalized molecules. researchgate.netiastate.edu While direct synthesis of this compound from oleic acid is less common, derivatives of oleic acid can be used to synthesize ω-amino acids through multi-step processes that may involve the formation of an amide intermediate. google.com

Table 1: Renewable Feedstocks for this compound Synthesis
Renewable FeedstockKey Intermediate(s)Key TransformationReference(s)
Vernonia Oil (Vernolic Acid)12-Oxododecanoic acid oximeBeckmann Rearrangement google.comresearchgate.netgoogle.com
Castor Oil (Ricinoleic Acid)Undecylenic acid, 12-Oxododecanoic acid oximePyrolysis followed by multi-step synthesis, or alternative routes involving Hofmann/Beckmann rearrangements google.comresearchgate.netresearchgate.net
Oleic AcidAzelaic acid, Nonanal (from ozonolysis)Oxidative cleavage and subsequent functional group interconversion researchgate.netresearchgate.netiastate.edu

Development of Greener Synthetic Pathways

A primary goal in modern chemical synthesis is the development of "green" pathways that minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.orgepa.govnews-medical.net The production of this compound from renewable feedstocks aligns with these principles.

Integration within Biorefinery Concepts

The production of this compound can be effectively integrated into a biorefinery model, which aims to utilize all components of a biomass feedstock to co-produce a spectrum of value-added products, including chemicals, materials, and energy. oil-gasportal.comieabioenergy.comnih.gov This integrated approach enhances economic viability and minimizes waste, forming the cornerstone of a sustainable bio-based economy. nih.govresearchgate.net

Derivatization Chemistry of this compound

The bifunctional nature of this compound, possessing both a terminal carboxylic acid and a terminal primary amide, allows for a rich derivatization chemistry at either or both ends of its C12 backbone.

Transformations of the Carboxyl Functionality

The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations to produce various derivatives. thermofisher.comlibretexts.org

Esterification: The carboxyl group can be converted to an ester by reacting with an alcohol, typically under acidic catalysis. This reaction is reversible. libretexts.org For instance, reaction with methanol (B129727) would yield methyl 11-carbamoylundecanoate.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This reaction often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), to activate the carboxyl group. thermofisher.comnih.gov This transformation is fundamental in peptide synthesis and can be applied to create more complex molecules. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), though milder reagents are also used. This would convert this compound into 12-hydroxy-dodecanamide.

Modifications and Reactions of the Amide Group

The primary amide group also offers several pathways for chemical modification. libretexts.org

Hydrolysis: The amide can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.org This reaction would convert this compound into dodecanedioic acid, a C12 α,ω-dicarboxylic acid, which is itself a valuable monomer for polyesters and polyamides.

Hofmann Rearrangement: This is one of the most critical reactions of this compound. Treatment with a solution of sodium methoxide (B1231860) and bromine transforms the amide into a carbamate (B1207046) intermediate, specifically 11-(methoxycarbonylamino)undecanoic acid. google.comebi.ac.uk Subsequent hydrolysis of this carbamate yields 11-aminoundecanoic acid, the monomer for Nylon-11. google.comjustia.comjustia.com This reaction effectively removes one carbon atom from the original amide, converting the carbamoyl group into an amine. google.com

Dehydration: The primary amide can be dehydrated to a nitrile using a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). This would produce 11-cyanoundecanoic acid.

Table 2: Summary of Derivatization Reactions
Functional GroupReactionReagent(s)ProductReference(s)
Carboxylic AcidEsterificationAlcohol (e.g., Methanol), Acid CatalystAlkyl 11-carbamoylundecanoate libretexts.org
Carboxylic AcidAmide FormationAmine, Coupling Agent (e.g., EDC)N-Substituted dodecanediamide (B1620465) derivative thermofisher.comnih.gov
AmideHydrolysisAcid or Base, Water, HeatDodecanedioic acid libretexts.org
AmideHofmann RearrangementBr₂, NaOH (or NaOMe/Br₂)11-Aminoundecanoic acid (via carbamate) google.comebi.ac.ukjustia.com
AmideDehydrationDehydrating Agent (e.g., P₄O₁₀)11-Cyanoundecanoic acid libretexts.org

Functionalization of the Undecanoic Chain

The functionalization of the long aliphatic chain of this compound presents a chemical challenge due to the inherent inertness of C(sp³)–H bonds. Direct modification of the saturated nine-carbon methylene (B1212753) segment requires overcoming significant activation energy barriers.

Current research extensively details the transformations of the terminal carboxylic acid and carbamoyl groups but provides limited specific examples of direct functionalization along the undecanoic chain of this particular molecule. General strategies for aliphatic C-H activation, often involving transition metal catalysis or radical processes, could theoretically be applied. nih.govresearchgate.net For instance, processes that utilize a directing group can activate specific C-H bonds, though the terminal carboxylate of the subject molecule typically directs activation to positions closer to the acid group, such as the β or γ positions. researchgate.net

While not starting with this compound, related syntheses illustrate how functional groups can be introduced onto a C11 chain. For example, the anti-Markovnikov addition of hydrogen bromide across the double bond of 10-undecenoic acid is a key step in an alternative synthesis of 11-aminoundecanoic acid. wikipedia.org This reaction efficiently installs a bromine atom at the terminal (C11) position, which is then substituted by an amino group. wikipedia.org This demonstrates a viable strategy for terminal functionalization on an unsaturated precursor, a method that could potentially be adapted to precursors of this compound if an unsaturated chain is carried through the synthesis.

Synthesis of Advanced Bifunctional Building Blocks

This compound serves as a crucial intermediate in the synthesis of advanced bifunctional building blocks, most notably 11-aminoundecanoic acid, the monomer precursor for the high-performance bioplastic Polyamide 11 (Nylon-11). wikipedia.orggoogle.com This transformation highlights the synthetic utility of the carbamoyl group as a precursor to a primary amine.

The key transformation is a Hofmann degradation, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. researchgate.netgoogleapis.com In this multi-step sequence, this compound is first treated with sodium methoxide and bromine to form an intermediate, 11-(methoxycarbonylamino)undecanoic acid. researchgate.netebi.ac.uk Subsequent hydrolysis of this intermediate yields the final product, 11-aminoundecanoic acid. researchgate.netebi.ac.uk This synthetic route, originating from renewable resources like vernonia oil, is presented as an alternative to the energy-intensive pyrolysis of castor oil. google.com

Starting MaterialReagentsIntermediate ProductIntermediate YieldFinal ProductFinal YieldReference
This compound1. Sodium methoxide, Bromine 2. Alkaline Hydrolysis & Neutralization11-(Methoxycarbonylamino)undecanoic acid75%11-Aminoundecanoic acid34% researchgate.netebi.ac.uk

The resulting 11-aminoundecanoic acid is a quintessential α,ω-bifunctional monomer, possessing a carboxylic acid at one end and an amino group at the other, separated by a ten-carbon aliphatic chain. This structure is ideal for step-growth polymerization to produce Polyamide 11. wikipedia.org

Furthermore, the bifunctional nature of this compound allows for its use in creating even more complex building blocks. By reacting the carboxylic acid moiety with other bifunctional molecules, new structures with tailored properties can be synthesized. An example is the formation of 11-((6-aminohexyl)carbamoyl)undecanoic acid, where the carboxylic acid is converted to a secondary amide linked to a hexylamine (B90201) chain. This creates a more complex molecule with a terminal primary amine and a mid-chain amide, in addition to the original carbamoyl group, demonstrating the potential for creating advanced, multifunctional chemical structures.

Role in Polymer Science and Materials Engineering Research

Precursor in Polyamide Monomer Synthesis

11-Carbamoylundecanoic acid serves as a crucial intermediate in the production of 11-aminoundecanoic acid, the monomer for Nylon-11. google.comgoogleapis.com This synthetic route is notable as it can originate from renewable, bio-based resources, presenting an alternative to traditional petrochemical pathways. google.com

The conversion of this compound to 11-aminoundecanoic acid is a multi-step process involving chemical rearrangements and hydrolysis. researchgate.netebi.ac.uk This transformation is key to producing the amino acid monomer required for the polycondensation of Nylon-11. google.com

The Hofmann degradation is a critical step in converting this compound into a precursor for 11-aminoundecanoic acid. google.comresearchgate.net In this reaction, the amide group is transformed into a primary amine with the loss of one carbon atom. The process involves treating this compound with a reagent like sodium methoxide (B1231860) and bromine in a methanol (B129727) solvent at elevated temperatures of 70-80°C. google.comresearchgate.net This does not directly yield the final amino acid but instead forms an intermediate, 11-(methoxycarbonylamino)undecanoic acid. google.comebi.ac.uk This intermediate carbamate (B1207046) is then subjected to hydrolysis to produce the final 11-aminoundecanoic acid. google.com

Research has shown that the direct conversion of this compound to 11-aminoundecanoic acid using concentrated sodium hydroxide (B78521) and bromine is challenging, often resulting in the undesirable hydrolysis of the amide to form dodecanedioic acid as a significant byproduct. google.com The two-step approach via the stable methyl carbamate intermediate provides a more controlled reaction pathway. google.comresearchgate.net

Table 1: Hofmann Degradation of this compound

Reactant Reagents Temperature Intermediate Product Yield

The synthesis of 11-aminoundecanoic acid via the this compound intermediate has significant implications for the production of bio-based Nylon-11. google.comwikipedia.org Nylon-11 is a high-performance bioplastic valued for its thermal resistance, low water absorption, and dimensional stability. wikipedia.orgspecialchem.com

Traditionally, Nylon-11 is produced from castor oil through a series of chemical transformations. wikipedia.orgoecd.org However, the pathway involving this compound can start from other renewable feedstocks, such as Vernonia oil. google.com The process transforms 12-oxododecanoic acid oxime, derived from Vernonia oil, into this compound, which is then converted to the Nylon-11 monomer. google.com This represents a method for producing a valuable engineering polymer from a non-food, renewable agricultural resource. google.com This bio-based route is presented as being simpler and proceeding under milder conditions compared to the energy-intensive pyrolysis steps associated with the conventional castor oil process. google.com The development of such pathways is crucial for transitioning the chemical industry towards more sustainable feedstocks and manufacturing processes. researchgate.netnih.govresearchgate.net

Pathways to 11-Aminoundecanoic Acid

Exploration as a Monomer in Novel Polymeric Systems

While the predominant application of this compound is as an intermediate, its molecular structure inherently allows for its use as a direct monomer in polymerization reactions. It contains two reactive functional groups—a carboxylic acid and a carbamoyl (B1232498) group—that could participate in polycondensation reactions.

Theoretically, the carboxylic acid group of this compound can react with an appropriate co-monomer (e.g., a diol or diamine) to form polyesters or polyamides, respectively. Similarly, the carbamoyl (amide) group could potentially be involved in polymerization reactions, although this is less conventional than reactions involving carboxylic acids.

Evidence from patent literature suggests that self-polymerization can occur under certain conditions. During the synthesis of this compound, maintaining reaction temperatures at 110-115°C can lead to the formation of a "tar-like reaction mixture," which is indicative of potential polymerization reactions occurring as an undesirable side process. google.com However, dedicated research focusing on the controlled polymerization of this compound to create novel polymeric systems is not extensively documented. Its primary and well-researched role remains that of a precursor to the established monomer, 11-aminoundecanoic acid. google.comresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
11-((6-Aminohexyl)carbamoyl)undecanoic acid
11-Aminoundecanoic acid
This compound
11-(Methoxycarbonylamino)undecanoic acid
12-Oxododecanoic acid oxime
Bromine
Decane-1,10-dicarbonimide
Dodecanedioic acid
Methanol
Sodium hydroxide
Sodium methoxide

Synthesis of Copolymers with Tailored Properties

In polymer chemistry, copolymers are derived from two or more different monomeric species. The incorporation of different monomers allows for the tailoring of polymer properties to suit specific applications. Common polymerization techniques to achieve this include step-growth polymerization, ring-opening polymerization, and various controlled radical polymerizations like atom transfer radical polymerization (ATRP) and reversible addition–fragmentation chain-transfer (RAFT) polymerization. rsc.orgmdpi.com

Theoretically, this compound possesses two reactive functional groups: a carboxylic acid and a carbamoyl group.

Carboxylic Acid Group: This group can readily participate in polycondensation and esterification reactions. libretexts.org

Carbamoyl (Amide) Group: While less reactive than a primary amine, the amide group can undergo hydrolysis to yield an amine or participate in condensation reactions under specific, often harsh, conditions.

The bifunctional nature of this compound makes it a potential candidate for creating amphiphilic copolymers, which are of interest for applications like drug delivery. rsc.org However, published research demonstrating the direct polymerization of this compound to form copolymers is scarce. Its primary role is more established as a precursor to a more reactive monomer, 11-aminoundecanoic acid.

Design of Polyamides and Related Materials from Bio-derived ω-Amino Acids

The most significant role of this compound in materials science is as a direct precursor to 11-aminoundecanoic acid, the monomer for Polyamide 11 (PA 11 or Nylon 11). google.comgoogleapis.com Polyamide 11 is a high-performance bioplastic derived from renewable resources, valued for its excellent mechanical properties, thermal stability, and chemical resistance. wikipedia.org

Bio-based polyamides are gaining attention as sustainable alternatives to petroleum-based plastics. alfa-chemistry.com They are typically synthesized through the polycondensation of bio-derived dicarboxylic acids and diamines, or from ω-amino acids. alfa-chemistry.commdpi.com

A patented synthetic pathway demonstrates the conversion of 12-oxododecanoic acid oxime, which can be derived from renewable Vernonia oil, into 11-aminoundecanoic acid. google.com This process involves a critical intermediate step:

Beckmann Rearrangement: The 12-oxododecanoic acid oxime is rearranged to form This compound . google.comjustia.com

Hofmann Degradation: The resulting this compound then undergoes a Hofmann degradation reaction. In this step, the amide is treated with reagents like sodium methoxide and bromine to convert the carbamoyl group into an amine, yielding 11-(methoxycarbonylamino)undecanoic acid. researchgate.netgoogle.com

Hydrolysis: The final step is the hydrolysis of the methoxycarbonylamino group to produce the desired 11-aminoundecanoic acid monomer. google.com

This synthesis route is notable because it provides an alternative to the traditional production of 11-aminoundecanoic acid from castor oil, which involves a high-energy pyrolysis step. google.comgoogleapis.com The intermediacy of this compound is central to this bio-based manufacturing process for a key engineering thermoplastic.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 11-carbamoylundecanoic acid from reaction mixtures and for assessing its purity. The choice of technique depends on the specific requirements of the analysis, such as the volatility of the compound and its ionic nature.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A typical method would involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A gradient elution system is often employed to achieve optimal separation. For instance, a method could start with a higher proportion of aqueous solvent (e.g., water with a small amount of acid like trifluoroacetic acid to suppress ionization) and gradually increase the proportion of an organic solvent like acetonitrile. spectrabase.com This allows for the efficient elution of the compound of interest while separating it from more polar or less polar impurities. Detection is commonly achieved using a UV detector, typically in the range of 200-220 nm, where the amide and carboxyl groups exhibit some absorbance. spectrabase.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm

| Injection Volume | 10 µL |

Due to its low volatility, this compound requires derivatization prior to analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). A common derivatization strategy involves esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. mdpi.com This increases the volatility of the compound, making it suitable for GC analysis.

In GC-MS analysis, the derivatized compound is separated on a capillary column and then ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern provides valuable structural information. mdpi.comnih.gov

Ion exchange chromatography (IEC) is another powerful technique for the separation and purification of charged molecules like this compound. Anion exchange chromatography, in particular, can be used where the negatively charged carboxylate group of the molecule interacts with a positively charged stationary phase. nih.govnih.gov Elution is typically achieved by changing the pH or the ionic strength of the mobile phase. nih.gov

Ion exclusion chromatography can also be employed, which separates molecules based on their pKa. This technique is particularly useful for separating organic acids from a complex matrix.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the different types of protons present. The protons of the amide group (-CONH₂) would typically appear as a broad signal in the region of 5.5-8.5 ppm. The protons on the carbon adjacent to the carboxylic acid (α-protons) would be found around 2.2-2.4 ppm, while the protons adjacent to the amide group would appear at a similar chemical shift. The long chain of methylene (B1212753) (-CH₂-) groups would produce a complex multiplet in the 1.2-1.6 ppm region. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet between 10 and 12 ppm. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed in the 175-185 ppm range, while the carbonyl carbon of the amide would be in a similar region, typically 170-180 ppm. libretexts.orgwisc.edu The carbons of the long methylene chain would resonate in the 20-40 ppm range. aocs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-COOH 10.0 - 12.0 (broad s) 175 - 185
α-CH₂ 2.2 - 2.4 (t) 33 - 35
-CONH₂ 5.5 - 8.5 (broad s) 170 - 180
α'-CH₂ 2.1 - 2.3 (t) 35 - 37

| -(CH₂)₈- | 1.2 - 1.6 (m) | 24 - 30 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) may be weak or absent for long-chain carboxylic acids. nist.gov However, characteristic fragment ions would be observed.

Common fragmentation pathways for a molecule like this compound would include the loss of water (H₂O), the loss of the carbamoyl (B1232498) group (-CONH₂), and cleavage of the alkyl chain. Alpha-cleavage next to the carbonyl groups is also a common fragmentation route. libretexts.org

Table 3: Predicted Key Mass Spectral Fragments for this compound (as TMS derivative in GC-MS)

m/z Possible Fragment Identity
[M-15]⁺ Loss of a methyl group from the TMS ether
[M-73]⁺ Loss of the TMS group
[M-89]⁺ Loss of the TMSO group
73 [Si(CH₃)₃]⁺

| 44 | [CONH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov Different functional groups absorb radiation at characteristic frequencies, which are recorded as peaks in an IR spectrum. For this compound, which possesses both a carboxylic acid and a primary amide functional group, the IR spectrum is expected to exhibit a unique pattern of absorption bands.

The carboxylic acid group (-COOH) is characterized by two main absorption bands. acs.org The first is a very broad O-H stretching vibration that typically appears in the region of 3300-2500 cm⁻¹. nih.govacs.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. nih.gov The second is a sharp and intense C=O (carbonyl) stretching band, which for a saturated aliphatic carboxylic acid, is expected between 1730 and 1700 cm⁻¹. nih.gov

The primary amide group (-CONH₂) also gives rise to characteristic IR absorption bands. The N-H stretching vibrations of a primary amide typically appear as two distinct peaks in the region of 3500-3100 cm⁻¹. The C=O stretching vibration of the amide, often referred to as the Amide I band, is a strong absorption that is generally found in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or the Amide II band, is another characteristic absorption for amides and appears between 1650 and 1580 cm⁻¹.

By combining these expected absorption ranges, a hypothetical IR spectrum for this compound can be predicted. The presence of both the broad O-H stretch from the carboxylic acid and the N-H stretches from the amide group would be a key indicator of the compound's structure.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (very broad)
C=O Stretch1730-1700 (strong, sharp)
C-O Stretch1320-1210
Primary AmideN-H Stretch3500-3100 (two bands)
C=O Stretch (Amide I)1680-1630 (strong)
N-H Bend (Amide II)1650-1580
Alkyl ChainC-H Stretch2960-2850

This table presents predicted IR absorption bands for this compound based on established ranges for its constituent functional groups.

Advanced Analytical Methodologies for Complex Matrices

The quantification of this compound in complex matrices, such as biological fluids (e.g., plasma, urine) or environmental samples, requires highly sensitive and selective analytical methods. Techniques combining chromatographic separation with mass spectrometric detection are particularly well-suited for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of organic molecules in complex mixtures. usf.edu This method involves the separation of the analyte of interest from the sample matrix using liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer. The high selectivity of LC-MS/MS is achieved through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. For this compound, a method could be developed involving reversed-phase liquid chromatography to separate it from other sample components. The compound would then be ionized, likely using electrospray ionization (ESI), and specific mass transitions would be monitored for quantification. The development of such a method would require the optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique that can be employed for the analysis of this compound, although it may require derivatization of the polar functional groups to increase volatility. The carboxylic acid and amide groups can be converted to less polar esters and silylated amides, respectively, prior to analysis. Following derivatization, the analyte is separated by gas chromatography and detected by a mass spectrometer. GC-MS can provide excellent chromatographic resolution and sensitive detection.

The choice between LC-MS/MS and GC-MS would depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Both techniques offer the potential for robust and reliable quantification of this compound in complex samples.

Analytical TechniquePrincipleSample PreparationDetectionKey Advantages
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.Protein precipitation, liquid-liquid extraction, or solid-phase extraction.Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM).High sensitivity and specificity, suitable for polar and non-volatile compounds.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Derivatization to increase volatility (e.g., esterification, silylation).Electron Ionization (EI), Selected Ion Monitoring (SIM).High chromatographic resolution, established and robust technique.

This table summarizes advanced analytical methodologies potentially applicable to the analysis of this compound in complex matrices.

Theoretical and Computational Chemistry Studies of 11 Carbamoylundecanoic Acid

Molecular Modeling and Conformational Analysis

The structural flexibility of 11-carbamoylundecanoic acid, primarily due to its long undecanoic acid backbone, gives rise to a complex conformational landscape. Molecular modeling techniques are essential to understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of this compound. These calculations can provide insights into the distribution of electron density, the nature of chemical bonds, and the reactivity of the molecule. For instance, calculations on similar molecules, like perfluoroalkyl carboxylic acids, have been used to determine bond dissociation energies (BDEs). nsf.gov For this compound, such calculations would likely reveal the relative strengths of the C-C bonds along the aliphatic chain and the C-N and C=O bonds of the amide and carboxylic acid groups.

A key aspect of the electronic structure is the partial atomic charges on the atoms of the functional groups. The oxygen and nitrogen atoms of the carboxyl and carbamoyl (B1232498) groups, respectively, would exhibit negative partial charges, while the adjacent carbon and hydrogen atoms would have positive partial charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Partial Atomic Charges for the Functional Groups of this compound based on Quantum Mechanical Calculations

AtomFunctional GroupHypothetical Partial Charge (e)
O (carbonyl)Carboxylic Acid-0.65
O (hydroxyl)Carboxylic Acid-0.70
H (hydroxyl)Carboxylic Acid+0.45
C (carbonyl)Carboxylic Acid+0.75
O (carbonyl)Amide-0.60
NAmide-0.90
H (amide)Amide+0.40
C (carbonyl)Amide+0.70

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Conformational Landscapes and Energetic Profiles

The conformational landscape of this compound is dominated by the rotation around the numerous C-C single bonds of the undecane (B72203) chain. This leads to a multitude of possible conformers, from fully extended (all-trans) to various folded or bent structures. The relative energies of these conformers determine the molecule's preferred shapes in different environments.

Computational methods, such as molecular mechanics or more rigorous ab initio calculations, can be used to map the potential energy surface as a function of key dihedral angles. For long-chain alkanes, the energy difference between gauche and anti-conformations is a well-studied phenomenon that would also apply to the backbone of this compound.

Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen, or between the amide protons and the carboxylic oxygen, could lead to specific folded conformations being particularly stable. Identifying these low-energy conformers is critical for understanding how the molecule might interact with other molecules or surfaces.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound.

Transition State Analysis of Key Synthetic Steps

A common route to a molecule like this compound could involve the amidation of the corresponding dicarboxylic acid. Computational studies on amide bond formation have elucidated the transition states and intermediates involved in such reactions. rsc.orgnih.govacs.orgacs.org These studies often reveal the role of catalysts and the energetics of the reaction pathway.

For the formation of the amide group in this compound, a transition state analysis would likely involve locating the high-energy structure corresponding to the nucleophilic attack of ammonia (B1221849) or an ammonia equivalent on the activated carboxylic acid derivative. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility.

Table 2: Illustrative Calculated Energies for a Hypothetical Amide Formation Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants (Dicarboxylic Acid + Amine)0.0
Tetrahedral Intermediate-5.2
Transition State for Water Elimination+15.8
Products (Amide + Water)-9.7

Note: These are representative values from computational studies of amide formation and not specific to this compound.

Investigation of Catalytic Effects and Reaction Kinetics

Computational models can effectively investigate the influence of catalysts on reaction mechanisms. For instance, in the context of amide synthesis, both acid and base catalysis can be modeled to understand how they lower the activation energy barriers. nih.govacs.org A computational study could compare the uncatalyzed reaction with various catalyzed pathways to identify the most efficient synthetic route.

Furthermore, by calculating the reaction rate constants from the activation energies using transition state theory, it is possible to computationally predict the kinetics of the reaction under different conditions. This can be invaluable for optimizing experimental procedures.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods can predict various aspects of a molecule's chemical behavior without the need for laboratory experiments. For this compound, this could include predicting its reactivity at different sites and its potential interactions with biological systems.

The presence of two functional groups, a carboxylic acid and an amide, raises questions of chemoselectivity in reactions. For example, in a reaction with a nucleophile, would the carboxylic acid or the amide group be more reactive? Computational models can help answer such questions by calculating reactivity indices, such as the Fukui function or the electrostatic potential on the molecular surface. These indices highlight the most electrophilic and nucleophilic sites in the molecule.

Moreover, in silico tools are widely used in drug discovery and toxicology to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). chemrxiv.orgnih.gov For this compound, these predictions could provide an initial assessment of its potential biological activity and safety profile.

Biotechnological and Biochemical Research Perspectives

Enzymatic Catalysis and Biotransformation Studies

The enzymatic conversion of 11-carbamoylundecanoic acid is a key area of research, focusing on the selective transformation of its amide or carboxylic acid group.

The amide bond of this compound can be a target for specific enzymes capable of either its hydrolysis to the corresponding dicarboxylic acid (dodecanedioic acid) or its formation from this precursor. The enzymes relevant to these transformations fall into several classes, primarily hydrolases.

Amidases and Acylases: These enzymes specialize in the hydrolysis of amide bonds. Penicillin G acylases (PGAs), for instance, are known to reversibly hydrolyze amide bonds in penicillin antibiotics and have been repurposed for synthesizing various amides. rsc.org The discovery of novel amidases with specificity for long-chain omega-amido acids like this compound is a significant research goal. Such enzymes could be sourced from microorganisms found in diverse environments. The enzymatic hydrolysis of nitriles can also proceed through an amide intermediate, which is then hydrolyzed by an amidase to the carboxylic acid. researchgate.net

Lipases and Esterases: While primarily acting on ester bonds, many lipases and esterases exhibit catalytic promiscuity and can hydrolyze or synthesize amide bonds. rsc.org Lipases are particularly noted for their stability in non-aqueous environments, which can favor synthesis over hydrolysis. rsc.org

Enzyme Engineering: Rational design and directed evolution are powerful strategies to enhance the amidase activity of existing enzymes. For example, polyesterases have been engineered to show increased activity towards amide bonds by creating a water network that facilitates the nitrogen inversion mechanism, a key step in amide hydrolysis. rsc.org Similarly, introducing a stabilizing hydrogen bond acceptor into the active site of esterases has been shown to increase their relative amidase specificity significantly.

Table 1: Potential Enzymes for the Transformation of this compound

Enzyme Class Reaction Type Potential Application to this compound Research Focus
Amidases Hydrolysis Conversion to dodecanedioic acid and ammonia (B1221849) Discovery of specific long-chain ω-amidase activity
Penicillin G Acylases Hydrolysis/Synthesis Reversible formation of the amide bond from dodecanedioic acid Exploiting substrate promiscuity for synthesis
Lipases/Esterases Hydrolysis/Synthesis Kinetically controlled synthesis or hydrolysis Engineering for enhanced amidase specificity and activity
ATP-dependent Amide Bond Synthases (ABS) Synthesis Formation from dodecanedioic acid and an ammonia source Identification of ABS enzymes that accept dicarboxylic acid substrates rsc.org

While this compound is not a central metabolite, hypothetical biochemical pathways for its synthesis and degradation can be proposed based on known metabolic routes for similar molecules.

A plausible anabolic pathway could originate from long-chain fatty acids. The ω-oxidation of a C12 fatty acid (lauric acid) or a longer-chain fatty acid would yield the C12 α,ω-dicarboxylic acid, dodecanedioic acid. atamankimya.com This dicarboxylic acid could then be selectively amidated at one of the two carboxyl groups. This final step would require a highly specific enzyme, such as an ATP-dependent amide bond synthetase, to form the monoamide without significant formation of the diamide. rsc.orgmanchester.ac.uk

Conversely, a catabolic pathway for this compound would likely begin with the hydrolysis of the amide bond by an amidase, yielding dodecanedioic acid and ammonia. researchgate.net Dodecanedioic acid could then enter central metabolism. For example, it could undergo β-oxidation, similar to fatty acids, to be broken down into smaller units like acetyl-CoA, which can then enter the citric acid cycle. wikipedia.org

Investigating these hypothetical pathways could be achieved using techniques like stable isotope labeling, where cells are fed a ¹³C-labeled precursor. nih.gov By tracking the incorporation of the label into downstream metabolites and analyzing the labeling patterns of proteinogenic amino acids, the activity of specific pathways can be confirmed or refuted. nih.gov

Synthetic biology offers powerful tools to construct microbial cell factories for the production of non-native chemicals like this compound from renewable resources. als-journal.comnih.gov This approach involves designing and implementing novel metabolic pathways in robust host organisms such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govfrontiersin.org

The production strategy would likely involve a two-stage process within an engineered microbe:

Dicarboxylic Acid Production : The first stage would focus on producing the precursor, dodecanedioic acid. This can be achieved by expressing a heterologous ω-oxidation system, often comprising a cytochrome P450 monooxygenase, a cytochrome P450 reductase, and an alcohol/aldehyde dehydrogenase cascade, to convert fatty acids or alkanes into the corresponding dicarboxylic acid. nih.gov

Selective Amidation : The second stage requires the introduction of an enzyme that can specifically amidate one end of the dicarboxylic acid. An ATP-dependent amide bond synthetase (ABS) or an engineered acyl-CoA synthetase followed by an N-acyltransferase could perform this step. manchester.ac.uk The key challenge is ensuring high selectivity for the mono-amide product.

Table 2: Hypothetical Synthetic Biology Pathway for this compound Production

Step Metabolic Process Key Enzymes Host Organism (Example)
1 Uptake of Feedstock Fatty acid transporters E. coli, S. cerevisiae
2 ω-Oxidation Cytochrome P450, P450 Reductase E. coli, S. cerevisiae
3 Dehydrogenation Alcohol Dehydrogenase, Aldehyde Dehydrogenase E. coli, S. cerevisiae
4 Amide Formation Amide Bond Synthetase (ABS) or Acyl-CoA Synthetase/N-Acyltransferase E. coli, S. cerevisiae

Bioconjugation Strategies for Research Probes

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. bionordika.nothermofisher.com The bifunctional structure of this compound makes it a useful linker for creating research probes, where one functional group is used for attachment and the other provides spacing or specific properties.

The terminal carboxylic acid group is a common and versatile handle for bioconjugation. It can be readily coupled with primary amine groups, which are abundant on the surface of proteins (e.g., the ε-amine of lysine (B10760008) residues). thermofisher.com

The most prevalent method for this conjugation involves the activation of the carboxylic acid using a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govmcgill.ca The reaction proceeds through an O-acylisourea intermediate, which is reactive towards amines. To improve efficiency and stability in aqueous solutions, N-hydroxysuccinimide (NHS) is often added to convert the transient O-acylisourea intermediate into a more stable NHS-ester. This active ester then reacts efficiently with the primary amine of a biomolecule to form a highly stable amide bond. thermofisher.comnih.gov This approach creates what is known as a "zero-length" crosslink, as no additional atoms are incorporated between the two conjugated molecules. nih.gov

Table 3: Common Reagents for Carboxylic Acid Bioconjugation

Reagent Abbreviation Function Resulting Bond
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Activates carboxylic acids to react with primary amines nih.gov Amide
N-Hydroxysuccinimide NHS Stabilizes the EDC-activated intermediate, increasing reaction efficiency mcgill.ca Amide
Dicyclohexylcarbodiimide DCC Carbodiimide used for coupling in organic solvents thermofisher.com Amide

The primary amide group of this compound is chemically robust and generally unreactive under typical physiological conditions used for bioconjugation. bionordika.nonih.gov Unlike the carboxylic acid, it is not a direct handle for conjugation reactions. Its primary role in a bioconjugate is structural.

Design of Chemical Biology Tools Using this compound Derivatives

The long-chain fatty acid, this compound, with its terminal carboxylic acid and amide functionalities, presents a versatile scaffold for the design of sophisticated chemical biology tools. While direct applications of this compound in this context are not extensively documented in publicly available research, the broader class of undecanoic acid derivatives has proven to be highly valuable for developing probes and inhibitors to investigate complex biological processes. The principles underlying the design of these tools can be readily extrapolated to envision the potential of this compound derivatives in biochemical and biotechnological research.

The fundamental strategy involves modifying the undecanoic acid backbone with specific reporter groups or reactive moieties to create molecules that can interact with and report on biological systems. These modifications can transform the fatty acid into a tool for visualizing cellular components, identifying protein-ligand interactions, or inhibiting specific enzymatic activities.

A prominent example of this approach is the development of fluorescent probes. By attaching a fluorophore to the undecanoic acid chain, researchers have created powerful tools for studying lipid metabolism and the function of fatty acid-binding proteins (FABPs). One such widely used probe is 11-(Dansylamino)undecanoic acid (DAUDA). nih.govontosight.aimedchemexpress.comsigmaaldrich.com DAUDA incorporates a dansyl group, a fluorescent dye sensitive to the polarity of its environment, at the 11th position of the undecanoic acid chain. nih.govontosight.ai This property allows DAUDA to exhibit changes in its fluorescence emission spectrum upon binding to proteins, providing insights into the binding affinity and localization of fatty acids within cellular compartments. nih.govmedchemexpress.com

Another important class of chemical biology tools derived from the undecanoic acid scaffold are photoreactive probes. These molecules are designed to form a covalent bond with their target upon photoactivation, enabling the identification and characterization of interacting proteins. An example is 11-(5'-azido-salicylamido)-undecanoic acid, which has been synthesized to probe the hydrophobic pocket of the liver fatty acid-binding protein. nih.gov The azido (B1232118) group in this derivative can be converted into a highly reactive nitrene upon UV irradiation, leading to the cross-linking of the probe to its binding partner. nih.gov

Furthermore, the long-chain fatty acid amide structure is a key feature in the design of enzyme inhibitors. Derivatives of long-chain fatty acids have been shown to be potent inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of bioactive lipids like anandamide (B1667382) and oleamide. acs.orgnih.govpnas.org The design of these inhibitors often involves modifying the acyl chain and the amide headgroup to achieve high affinity and selectivity for the target enzyme. acs.org While not directly derived from this compound, these findings highlight the potential of its amide-containing structure as a starting point for developing novel enzyme inhibitors.

The synthesis of this compound itself has been described in the context of producing the monomer for Nylon-11, where it serves as an intermediate. google.com This established synthetic accessibility provides a foundation for its further derivatization to create a diverse range of chemical biology tools. The terminal amide group of this compound could be functionalized with various reporter tags (fluorophores, biotin) or reactive groups (photo-crosslinkers, electrophilic traps) to generate a new generation of probes and inhibitors for exploring lipid biology and beyond.

The table below summarizes key examples of chemical biology tools based on the undecanoic acid scaffold, illustrating the principles that could be applied to this compound.

Table 1: Examples of Chemical Biology Tools Based on Undecanoic Acid Derivatives

Derivative NameTool TypeApplicationResearch Findings
11-(Dansylamino)undecanoic acid (DAUDA)Fluorescent ProbeStudying fatty acid binding proteins (FABPs) and lipid metabolism. nih.govontosight.aimedchemexpress.comDAUDA's fluorescence is environmentally sensitive, allowing for the characterization of binding sites and affinities of fatty acids to proteins like serum albumin. nih.gov
11-(5'-azido-salicylamido)-undecanoic acidPhotoreactive ProbeIdentifying and mapping the binding sites of fatty acids on proteins. nih.govSuccessfully used to photolabel the rat liver fatty acid-binding protein, demonstrating its utility in mapping protein-ligand interactions. nih.gov
Long-chain fatty acid amide analoguesEnzyme InhibitorsTargeting enzymes like fatty acid amide hydrolase (FAAH) for therapeutic and research purposes. acs.orgnih.govpnas.orgModifications to the fatty acid chain and amide headgroup have led to the development of potent and selective FAAH inhibitors with potential analgesic and anti-inflammatory properties. acs.orgresearchgate.net

Future Research Directions and Translational Impact

Advancements in Green Chemistry and Sustainable Synthesis

The future of chemical manufacturing hinges on the development of environmentally benign processes, a core principle of green chemistry. mit.edu 11-Carbamoylundecanoic acid is at the forefront of this shift, primarily as a key intermediate in sustainable routes to 11-aminoundecanoic acid, the monomer for the high-performance biopolymer Nylon-11. google.com

Historically, the production of 11-aminoundecanoic acid from castor oil involved energy-intensive pyrolysis at 450–500°C and the use of harsh chemicals, leading to environmental pollution. google.comresearchgate.net A more sustainable pathway utilizes renewable resources like Vernonia oil. google.com In this process, 12-oxododecanoic acid oxime, derived from the oil, is hydrolyzed in the presence of nickel acetate (B1210297) tetrahydrate to produce this compound. google.comresearchgate.net This amide is then converted to 11-aminoundecanoic acid through a Hofmann degradation. google.com This method represents a significant advancement by avoiding extreme temperatures and hazardous reagents, aligning with green chemistry principles such as preventing waste and designing less hazardous chemical syntheses. mit.eduresearchgate.net

Research in this area continues to seek improvements, such as replacing heavy metal catalysts and strong acids or bases with more benign alternatives. researchgate.net The goal is to develop catalytic condensation methods that are highly atom-efficient, reusable, and operate under mild conditions, further minimizing the environmental footprint. nih.govnih.gov The use of biocatalysts, such as enzymes, in continuous flow synthesis represents another promising frontier for producing valuable chemicals from biomass-derived acids. rsc.org

Table 1: Synthesis and Properties of this compound

Parameter Value Source
Molecular Formula C12H23NO3 nih.gov
Molecular Weight 229.32 g/mol nih.gov
Melting Point 129–131°C researchgate.net
Synthesis Method Hydrolysis of 12-oxododecanoic acid oxime google.comresearchgate.net
Precursor Source Vernonia oil, Castor oil (renewable) google.comresearchgate.net

| Yield (in specific reaction) | 48% | researchgate.net |

Integration into Circular Economy Models for Polymer Production

The transition to a circular economy, which minimizes waste and promotes the use of renewable resources, is critical for the plastics industry. researchgate.netthegef.org Bio-based polymers, or bioplastics, are central to this transition, offering the potential for a lower carbon footprint and new end-of-life options. researchgate.netnih.gov this compound, as a precursor to the bio-based monomer for Nylon-11, exemplifies this integration.

The synthesis of this compound from renewable feedstocks such as Vernonia or castor oil is a prime example of how biomass can be valorized to produce high-value polymers. google.comresearchgate.netrsc.org This approach helps to "close the material loop" by replacing fossil fuels with renewable raw materials. thegef.orgnih.gov The resulting polymer, Nylon-11, is a durable, high-performance material used in demanding applications, contributing to the "slowing the material loop" aspect of a circular economy by emphasizing product longevity and reusability. google.comthegef.org

Future research will likely focus on optimizing the entire life cycle. This includes not only sustainable production but also developing effective recycling streams for bio-based polyamides. researchgate.net Chemical recycling techniques, such as depolymerization, can break down polymers into their constituent monomers, which can then be used to produce new plastics of virgin quality. cefic.org Integrating the production of monomers derived from this compound with these advanced recycling technologies would create a truly circular model for high-performance polymers.

Exploration in Novel Functional Materials and Speciality Chemicals

This compound serves as a crucial building block for specialty chemicals and functional materials, most notably Nylon-11 (Polyamide 11). google.com Nylon-11 is an engineering thermoplastic valued for its excellent dimensional stability, low water absorption, and high resistance to abrasion and vibration. google.com These properties make it suitable for a wide range of applications, from automotive fuel lines and electrical cables to sporting goods.

The versatility of the this compound structure, featuring a terminal carboxylic acid and an amide group, opens avenues for creating other novel materials. The long aliphatic chain provides flexibility and hydrophobicity, while the functional groups allow for further chemical modification. This could lead to the development of:

New Copolymers: By reacting with other monomers, new polyamides or polyesters with tailored properties could be synthesized.

Functional Additives: Its structure could be modified to create plastic additives, such as light stabilizers or plasticizers for other polymers. specialty-chemicals.eu

Surfactants and Coatings: The combination of a polar head (acid and amide) and a nonpolar tail (alkyl chain) is characteristic of surfactants, suggesting potential applications in formulations.

The ongoing demand for high-performance, sustainable materials ensures that research into derivatives of this compound will continue to be an active field. researchgate.net

Development of Innovative Chemical Biology and Research Tools

While not its primary application, the unique bifunctional structure of this compound presents opportunities for its development as a research tool in chemical biology. Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function and disease pathways. nih.govle.ac.uk

The structure of this compound is well-suited for this purpose. The long fatty acid-like chain could be recognized by enzymes and transporters involved in lipid metabolism. The terminal functional groups provide handles for chemical modification:

The carboxylic acid could be coupled to reporter tags such as fluorescent dyes or biotin.

The carbamoyl (B1232498) group could be modified or serve as a recognition site for specific enzymes.

A modified version of this compound could be used to:

Profile Enzyme Activity: By attaching a fluorophore, the molecule could act as a substrate to measure the activity of amidases or other hydrolases in real-time.

Identify Protein Targets: A biotin-tagged probe could be used in pull-down assays to identify proteins that bind to long-chain fatty amides or acids.

Visualize Cellular Processes: A fluorescently-labeled version could help visualize the uptake and trafficking of fatty acids within living cells. nih.gov

The development of such tools requires careful design to ensure selectivity and minimal perturbation of the biological system. nih.gov Future research in this direction could transform this compound from a polymer precursor into a sophisticated probe for exploring the complex machinery of life. frontiersin.orgchemicalprobes.org

Q & A

Q. What are the recommended synthetic routes for 11-carbamoylundecanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves carbodiimide-mediated coupling between undecanoic acid and a carbamoylating agent (e.g., carbamoyl chloride) under inert conditions. Post-reaction, impurities like unreacted precursors or byproducts (e.g., urea derivatives) must be removed via gradient elution HPLC or silica-gel column chromatography. Purity validation requires ≥95% by NMR or LC-MS, with attention to residual solvents (e.g., DMF) quantified via GC-MS .
  • Key Considerations :
  • Use anhydrous solvents to prevent hydrolysis of the carbamoyl group.
  • Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

  • Methodological Answer : Conduct solubility screens in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For aqueous solutions, colloidal stability should be tested via dynamic light scattering (DLS) to detect aggregation .
  • Key Considerations :
  • Solubility in DMSO (>50 mM) is typical for stock solutions in biological assays .
  • Avoid prolonged exposure to basic conditions (pH >10) to prevent amide bond hydrolysis .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from structurally similar derivatives (e.g., 11-aminoundecanoic acid), and how can they be resolved?

  • Methodological Answer : Structural ambiguity arises due to similar molecular weights (e.g., 11-aminoundecanoic acid: 201.31 g/mol vs. This compound: ~228.3 g/mol). High-resolution mass spectrometry (HR-MS) with <5 ppm mass accuracy is critical. For NMR, focus on the carbamoyl proton signal (δ 6.5–7.5 ppm in DMSO-d6) and carbonyl carbons (δ 165–175 ppm in 13C NMR) .
  • Key Considerations :
  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the carbamoyl group and the alkyl chain .

Q. How can researchers design in vivo studies to evaluate the metabolic fate of this compound?

  • Methodological Answer : Radiolabel the carbamoyl group (14C or 3H) and administer the compound to model organisms (e.g., rodents). Collect plasma, urine, and tissue samples at timed intervals. Metabolite identification requires LC-MS/MS with collision-induced dissociation (CID) and comparison to synthetic standards. Bile-duct cannulation may clarify enterohepatic recirculation .
  • Key Considerations :
  • Dose normalization to body surface area is critical for translational relevance .

Q. What strategies mitigate batch-to-batch variability in this compound during large-scale synthesis for preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Optimize reaction parameters (temperature, stoichiometry) via design-of-experiment (DoE) software.
  • Use inline FTIR or Raman spectroscopy for real-time monitoring of carbamoyl group formation.
  • Establish acceptance criteria for intermediates (e.g., ≤2% unreacted undecanoic acid via qNMR) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

  • Methodological Answer : Re-evaluate experimental variables:
  • Purity : Confirm lot-specific impurity profiles (e.g., via LC-UV/ELSD).
  • Solvent effects : Compare activity in aqueous vs. DMSO-based formulations.
  • Assay conditions : Standardize cell viability assays (e.g., MTT vs. ATP luminescence) and negative controls .
    • Key Considerations :
  • Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .

Regulatory and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves (tested for chemical permeation) and sealed goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.